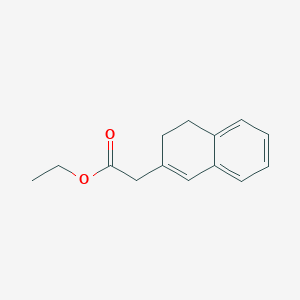
Ethyl 2-(3,4-dihydronaphthalen-2-yl)acetate
Cat. No. B8762014
Key on ui cas rn:
63625-94-5
M. Wt: 216.27 g/mol
InChI Key: IBQXCEHAEYSYBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06127396
Procedure details


A solution of 56 g (0.25 mol) of triethyl phosphonoacetate in 70 ml of tetrahydrofuran (THF) is added dropwise to a suspension, maintained at 0° C., of 6 g (0.25 mol) of NaH in 600 ml of anhydrous THF under a nitrogen atmosphere. The mixture is then stirred at 10° C. for 30 minutes, cooled to 0° C., and then treated, dropwise, with a solution of 36.52 g (0.25 mol) of β-tetralone in 50 ml of anhydrous THF. After stirring for 3 hours at 20° C., the mixture is hydrolysed, at 0° C., with 200 ml of water. The solvent is evaporated off under reduced pressure and the residue is extracted with dichloromethane (CH2Cl2)(3×200 ml). The combined organic phases are washed with saturated NaCl solution, dried and concentrated to yield an oily brown residue. Distillation under a partial vacuum allows the title compound to be obtained in the form of a colourless liquid.
[Compound]
Name
triethyl phosphonoacetate
Quantity
56 g
Type
reactant
Reaction Step One







Identifiers


|
REACTION_CXSMILES
|
[H-].[Na+].[CH2:3]1[C:12](=O)[CH2:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4]1.[OH2:14].[O:15]1[CH2:19][CH2:18][CH2:17][CH2:16]1>>[CH:11]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][C:12]=1[CH2:17][C:16]([O:15][CH2:19][CH3:18])=[O:14] |f:0.1|
|
Inputs


Step One
[Compound]
|
Name
|
triethyl phosphonoacetate
|
|
Quantity
|
56 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
70 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
Step Two
Step Three
|
Name
|
|
|
Quantity
|
36.52 g
|
|
Type
|
reactant
|
|
Smiles
|
C1CC2=CC=CC=C2CC1=O
|
Step Four
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Five
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
10 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture is then stirred at 10° C. for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 0° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring for 3 hours at 20° C.
|
|
Duration
|
3 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent is evaporated off under reduced pressure
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the residue is extracted with dichloromethane (CH2Cl2)(3×200 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic phases are washed with saturated NaCl solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield an oily brown residue
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Distillation under a partial vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to be obtained in the form of a colourless liquid
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C1=C(CCC2=CC=CC=C12)CC(=O)OCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
